molecular formula C12H11FN2OS B7592425 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile

3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile

Cat. No. B7592425
M. Wt: 250.29 g/mol
InChI Key: UMBRAEPDNWKMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile, also known as F-MePyBN, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose homeostasis.

Mechanism of Action

3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile exerts its pharmacological effects by inhibiting the activity of DPP-IV, an enzyme that is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon release.
Biochemical and Physiological Effects
3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been demonstrated to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes complications. 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile is a potent and selective inhibitor of DPP-IV, making it a valuable tool for studying the role of this enzyme in glucose homeostasis and other physiological processes. However, the synthesis of 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile is a complex process that requires specialized equipment and expertise. In addition, 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile is a relatively expensive compound, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of the effects of 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile on other physiological processes, such as inflammation and oxidative stress. Finally, the potential use of 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile in combination with other drugs for the treatment of diabetes and other diseases should be explored.

Synthesis Methods

The synthesis of 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile involves a series of steps, including the reaction of 3-fluoro-4-iodobenzonitrile with 1-methyl-2-oxopyrrolidine-3-thiol in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors, such as 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile, have been shown to increase insulin secretion and reduce glucagon levels, leading to improved glycemic control. 3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile has also been investigated for its potential use in the treatment of other diseases, such as cancer and inflammatory disorders.

properties

IUPAC Name

3-fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-15-5-4-11(12(15)16)17-10-3-2-8(7-14)6-9(10)13/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBRAEPDNWKMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.